molecular formula C15H12BrClN2O B3856933 4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide

4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide

Cat. No.: B3856933
M. Wt: 351.62 g/mol
InChI Key: HNQOLWHUKJCSEJ-ZDLGFXPLSA-N
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Description

4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a (Z)-1-(4-chlorophenyl)ethylideneamino group attached to the nitrogen atom of the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide typically involves the condensation of 4-bromoaniline with 4-chlorobenzaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to facilitate the formation of the imine bond. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(4-chlorophenyl)methyl]benzamide
  • N-(3-chlorophenyl)-4-bromobenzamide
  • (Z)-4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide

Uniqueness

4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide is unique due to its specific structural features, such as the (Z)-1-(4-chlorophenyl)ethylideneamino group and the bromine atom at the 4-position of the benzamide ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c1-10(11-4-8-14(17)9-5-11)18-19-15(20)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,19,20)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQOLWHUKJCSEJ-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide
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4-bromo-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide

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